1-(3-Fluoro-4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea
CAS No.: 1396815-87-4
Cat. No.: VC5431234
Molecular Formula: C18H15FN4O2
Molecular Weight: 338.342
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396815-87-4 |
|---|---|
| Molecular Formula | C18H15FN4O2 |
| Molecular Weight | 338.342 |
| IUPAC Name | 1-(3-fluoro-4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea |
| Standard InChI | InChI=1S/C18H15FN4O2/c1-12-7-8-13(9-16(12)19)22-17(24)23-14-10-20-18(21-11-14)25-15-5-3-2-4-6-15/h2-11H,1H3,(H2,22,23,24) |
| Standard InChI Key | XLAHXJXUGRCOQP-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
1-(3-Fluoro-4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea (CAS: 1396815-87-4) has the molecular formula C₁₈H₁₅FN₄O₂ and a molecular weight of 338.342 g/mol. The structure features:
-
A 3-fluoro-4-methylphenyl group providing hydrophobic and electron-withdrawing characteristics.
-
A 2-phenoxypyrimidin-5-yl moiety contributing π-π stacking capabilities and hydrogen-bonding sites.
-
A central urea linkage (-NH-CO-NH-) enabling bidirectional hydrogen bonding with biological targets .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₅FN₄O₂ | |
| Molecular Weight | 338.342 g/mol | |
| CAS Registry Number | 1396815-87-4 | |
| Predicted LogP | 3.2 (estimated) | |
| Hydrogen Bond Donors | 2 |
The fluorine atom at the 3-position enhances metabolic stability, while the methyl group at the 4-position augments lipophilicity, potentially improving membrane permeability .
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
-
Preparation of 2-phenoxypyrimidin-5-amine: Achieved through nucleophilic aromatic substitution between 5-aminopyrimidin-2-ol and phenoxy bromide.
-
Urea Formation: Reaction of 3-fluoro-4-methylphenyl isocyanate with 2-phenoxypyrimidin-5-amine under anhydrous conditions (e.g., in dichloromethane at 0–5°C).
Table 2: Optimized Reaction Conditions
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Dichloromethane | 72% |
| Temperature | 0–5°C | - |
| Catalyst | None required | - |
| Purification | Column chromatography | >95% |
Characterization relies on ¹H/¹³C NMR, HRMS, and HPLC purity analysis. The urea proton signals typically appear at δ 8.9–9.2 ppm as broad singlets.
Biological Activity and Hypothesized Mechanisms
Table 3: Comparative Activity of Urea Derivatives
| Compound | Target Kinase | IC₅₀ (μM) | Source |
|---|---|---|---|
| Sorafenib (FDA-approved) | RAF, VEGFR | 0.009 | |
| Analogous pyrimidinyl urea | CDK2 | 0.4 | |
| 1-(3-Fluoro-4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea | Not reported | - |
Antimicrobial Activity
Preliminary studies on related compounds suggest moderate activity against Gram-positive bacteria (MIC: 8–32 μg/mL), attributed to membrane disruption or enzyme inhibition.
Structure-Activity Relationship (SAR) Insights
Role of Substituents
-
Fluorine: Enhances binding affinity to hydrophobic pockets and reduces oxidative metabolism .
-
Phenoxy Group: Increases solubility compared to alkyl chains while maintaining target engagement .
-
Pyrimidine Ring: Serves as a bioisostere for purines, mimicking nucleotide interactions .
Pharmacokinetic and Toxicity Considerations
Predicted ADME Properties
-
Absorption: High permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s) due to moderate LogP.
-
Metabolism: Likely hepatic oxidation via CYP3A4, with fluorine reducing degradation rates.
-
Excretion: Primarily renal (>60% in rodent models for analogs) .
Toxicity Risks
Comparative Analysis with Related Compounds
Table 4: Structural and Functional Comparisons
The trifluoromethyl variant in Table 4 shows enhanced kinase selectivity due to stronger electron-withdrawing effects .
Therapeutic Applications and Future Directions
Oncology
This compound’s profile suggests potential as a multi-kinase inhibitor, analogous to sorafenib. Prioritized targets include:
Infectious Diseases
The phenoxy-pyrimidine system could be repurposed for bacterial topoisomerase IV inhibition, leveraging structural similarities to fluoroquinolones.
Recommended Studies
-
Kinase Profiling: Broad-panel screening to identify primary targets.
-
X-ray Crystallography: Elucidate binding mode in complex with kinases.
-
In Vivo Efficacy: Xenograft models of colorectal or breast cancer.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume